molecular formula C16H27N3O3S B5715334 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide

Cat. No. B5715334
M. Wt: 341.5 g/mol
InChI Key: HECHTSCNCYEHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as E-4031, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cardiovascular medicine. E-4031 is a potassium channel blocker that has been shown to exhibit antiarrhythmic properties, making it a promising candidate for the treatment of various cardiac disorders.

Mechanism of Action

4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide acts as a selective blocker of the rapid component of the delayed rectifier potassium current, known as IKr. This current is responsible for the repolarization of cardiac cells and plays a critical role in the maintenance of normal cardiac rhythm. By blocking IKr, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide prolongs the action potential duration and increases the effective refractory period, which can prevent the development of arrhythmias.
Biochemical and Physiological Effects
4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its antiarrhythmic properties, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to decrease the heart rate and contractility of cardiac cells. It has also been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of vascular disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its selectivity for the rapid component of the delayed rectifier potassium current. This selectivity allows for targeted blockade of IKr, which can prevent the development of arrhythmias without affecting other cardiac currents. However, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to have some limitations, including a relatively short half-life and potential off-target effects.

Future Directions

There are several potential future directions for the study of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One area of interest is the development of more potent and selective IKr blockers for the treatment of arrhythmias. Another area of interest is the investigation of the potential use of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide in the treatment of other cardiovascular disorders, such as hypertension and heart failure. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide and to identify any potential off-target effects.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine to form the intermediate N-(3-(4-methyl-1-piperazinyl)propyl)-4-ethoxybenzenesulfonamide. This intermediate is then treated with potassium t-butoxide to form the final product, 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide.

Scientific Research Applications

4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been extensively studied for its potential applications in the field of cardiovascular medicine. One of the most promising applications of 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is its use as an antiarrhythmic agent. 4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has been shown to block the rapid component of the delayed rectifier potassium current, which is responsible for the repolarization of cardiac cells. This blockade results in a prolongation of the action potential duration and an increase in the effective refractory period, which can prevent the development of arrhythmias.

properties

IUPAC Name

4-ethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S/c1-3-22-15-5-7-16(8-6-15)23(20,21)17-9-4-10-19-13-11-18(2)12-14-19/h5-8,17H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECHTSCNCYEHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide

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